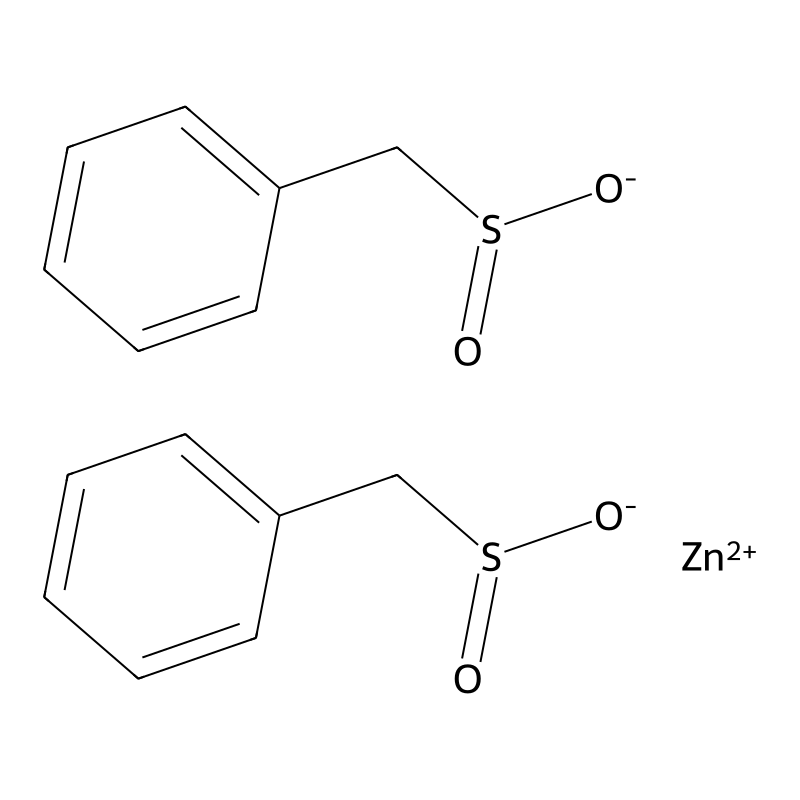

Zinc(II) phenylmethanesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photodynamic Therapy (PDT) and Sonodynamic Therapy (SDT)

Specific Scientific Field

Photodynamic therapy (PDT): and are fields within medical research and cancer treatment.

Experimental Procedures

Synthesis of ZnAMTC (Zinc(II) phenylmethanesulfinate)

Sono-Sensitization and Singlet Oxygen Production

Mechanism Studies

Results and Outcomes

N2O2-Chelate Complexes

Application Summary

Zinc(II) phenylmethanesulfinate: can form N2O2-chelate complexes.

Experimental Procedures

- The structures of the N2O2-chelate complexes (Zn1 and Zn2) were elucidated using IR, 1H NMR, ESI-MS, and X-ray crystallography .

Interaction with HS−

Experimental Procedures

Zinc(II) phenylmethanesulfinate is an organozinc compound characterized by the presence of a zinc ion coordinated with phenylmethanesulfinate ligands. This compound is notable for its unique structure, which integrates both zinc and sulfonate functionalities, making it a subject of interest in various chemical and biological applications. The general formula can be represented as Zn(C₆H₅CH₂SO₂)₂, where the zinc ion exhibits a +2 oxidation state. The phenylmethanesulfinate group contributes to the compound's reactivity and solubility in organic solvents, enhancing its utility in catalysis and synthesis.

- Transmetalation: This process involves the exchange of zinc with another metal ion, often leading to the formation of new metal complexes. For example, zinc(II) phenylmethanesulfinate can undergo transmetalation with copper salts to yield copper(II) complexes .

- Catalytic Reactions: The compound acts as a catalyst in various organic transformations, such as the Henry reaction (nitroaldol reaction), where it facilitates the coupling of aldehydes with nitroalkanes to produce β-nitro alcohols .

- Electrophilic Addition: The sulfonate group can participate in electrophilic addition reactions, enhancing the reactivity of substrates like alkenes or alkynes .

Zinc(II) phenylmethanesulfinate exhibits biological activity that is primarily attributed to the presence of zinc ions. Zinc is known for its essential role in biological systems, influencing enzymatic functions and cellular processes. Studies have indicated that zinc complexes can exhibit antimicrobial properties and may play a role in modulating immune responses. Additionally, compounds containing sulfonate groups have been investigated for their potential therapeutic applications due to their ability to interact with biological molecules.

The synthesis of zinc(II) phenylmethanesulfinate typically involves the reaction of zinc salts with phenylmethanesulfonic acid or its derivatives. Common methods include:

- Direct Reaction: Zinc oxide or zinc carbonate can react with phenylmethanesulfonic acid in an aqueous or organic solvent to form zinc(II) phenylmethanesulfinate. The reaction conditions (temperature, pH) can be optimized to enhance yield.

- Hydrothermal Synthesis: This method involves heating a mixture of zinc salts and phenylmethanesulfonic acid under high pressure and temperature conditions, which can lead to improved crystallinity and purity of the final product.

Zinc(II) phenylmethanesulfinate has several applications across different fields:

- Catalysis: It serves as an effective catalyst in organic synthesis, particularly in reactions requiring Lewis acid catalysis.

- Pharmaceuticals: Its biological properties make it a candidate for drug development, especially in formulations targeting microbial infections or inflammation.

- Material Science: The compound may be used in developing new materials where zinc ions contribute to unique properties like conductivity or thermal stability.

Interaction studies involving zinc(II) phenylmethanesulfinate often focus on its coordination behavior with various ligands and substrates. These studies help elucidate its catalytic mechanisms and biological interactions:

- Ligand Binding Studies: Investigating how different ligands interact with zinc(II) can provide insights into optimizing catalytic activity.

- Biological Interactions: Research on how this compound interacts with biomolecules such as proteins or nucleic acids can reveal potential therapeutic mechanisms.

Zinc(II) phenylmethanesulfinate shares structural and functional similarities with several other organozinc compounds. Here are some notable comparisons:

Zinc(II) phenylmethanesulfinate stands out due to its dual functionality from both the metal center and the sulfonate group, which enhances its reactivity and applicability in various chemical processes. Its unique structure allows for diverse interactions that are not present in simpler zinc compounds.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant